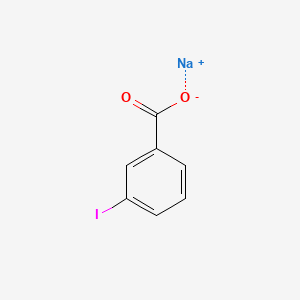
sodium;3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;3-iodobenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of an iodine atom at the meta position of the benzoic acid ring and a sodium ion replacing the hydrogen of the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-iodo-, sodium salt typically involves the diazotization of m-aminobenzoic acid followed by treatment with potassium iodide in an acidic solution . Another method involves the reaction of m-iodobenzoic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of benzoic acid, m-iodo-, sodium salt often involves large-scale diazotization reactions, followed by iodination and neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Reduced forms of benzoic acid.
Applications De Recherche Scientifique
sodium;3-iodobenzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, m-iodo-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity . The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium benzoate: A widely used food preservative with similar chemical properties but without the iodine atom.
Potassium benzoate: Another preservative with similar uses and properties.
m-Iodobenzoic acid: The precursor to benzoic acid, m-iodo-, sodium salt, differing only in the presence of the sodium ion.
Uniqueness
sodium;3-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Propriétés
Numéro CAS |
2532-18-5 |
|---|---|
Formule moléculaire |
C7H4INaO2 |
Poids moléculaire |
270.0012 |
Nom IUPAC |
sodium;3-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
IVXHGRUGOBXOSX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
Apparence |
Solid powder |
Key on ui other cas no. |
2532-18-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
618-51-9 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-iodo-, sodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















